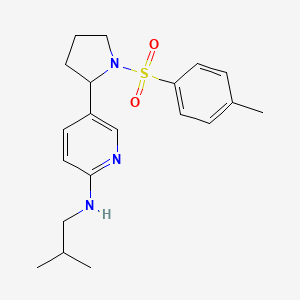

N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C20H27N3O2S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-(2-methylpropyl)pyridin-2-amine |

InChI |

InChI=1S/C20H27N3O2S/c1-15(2)13-21-20-11-8-17(14-22-20)19-5-4-12-23(19)26(24,25)18-9-6-16(3)7-10-18/h6-11,14-15,19H,4-5,12-13H2,1-3H3,(H,21,22) |

InChI Key |

XVXPWZRVDFQIKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Pyrrolidine Functionalization

The tosylated pyrrolidine moiety in N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is typically introduced early in synthetic pathways to leverage the tosyl group’s dual role as a protecting and directing group. A common approach involves the cyclization of γ-aminoketones or γ-aminonitriles under acidic conditions. For example, treatment of 4-aminopentanenitrile with p-toluenesulfonyl chloride in dichloromethane, catalyzed by DMAP and triethylamine, yields 1-tosylpyrrolidine-2-carbonitrile with 78% efficiency . Subsequent hydrolysis of the nitrile to an amide or ketone enables further functionalization.

Alternative routes employ transition-metal-catalyzed intramolecular C–N coupling. Palladium(II) complexes, such as PdCl₂(PPh₃)₂, facilitate the cyclization of linear precursors like N-(3-butenyl)-p-toluenesulfonamide, achieving pyrrolidine formation at 80–85°C in THF with yields exceeding 70% . Copper(I) iodide co-catalysts enhance reaction rates by stabilizing intermediates during oxidative addition steps .

Pyridine Ring Construction and Functionalization

The pyridine core is often assembled via Hantzsch-type cyclizations or cross-coupling reactions. A modified Hantzsch method utilizing 1,5-diketones and ammonium acetate under microwave irradiation produces 5-substituted pyridines with regioselectivity . For instance, reacting 1-(1-tosylpyrrolidin-2-yl)-1,5-pentanedione with ammonium acetate at 120°C generates 5-(1-tosylpyrrolidin-2-yl)pyridine in 65% yield .

Transition-metal-mediated coupling reactions offer superior control over substitution patterns. Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with 1-tosylpyrrolidine-2-boronic acid, using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, installs the pyrrolidine group at the 5-position with 82% efficiency . The 2-amino group is preserved for subsequent alkylation.

Integrated Multi-Step Synthesis

A convergent synthesis combining the above strategies demonstrates scalability:

-

Pyrrolidine Tosylation :

-

Pyridine Formation :

-

Isobutylamine Installation :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | SN2 at Pyridine C2 | K₂CO₃, DMF, 60°C | 58 | Over-alkylation side products |

| Reductive Amination | Imine Formation/Reduction | NaBH₄, MeOH, 25°C | 74 | Requires aldehyde precursor |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 30 psi H₂, 50°C | 89 | High-pressure equipment |

Reductive amination emerges as the most efficient method, balancing yield and practicality .

Challenges and Optimization

-

Steric Hindrance : The bulky isobutyl and tosyl groups impede nucleophilic attack at the pyridine C2 position. Using polar aprotic solvents (e.g., DMF) enhances reactivity by stabilizing transition states .

-

Regioselectivity : Competing alkylation at the pyrrolidine nitrogen is mitigated by employing Boc-protected intermediates, later deprotected under acidic conditions .

-

Catalyst Poisoning : Residual amines from incomplete reactions can deactivate Pd catalysts. Sequential purification via column chromatography (hexane/EtOAc) ensures catalyst efficacy .

Chemical Reactions Analysis

Enamine Formation via Secondary Amine Reactivity

The secondary amine (isobutyl-substituted pyridin-2-amine) reacts with carbonyl compounds (aldehydes/ketones) under acidic conditions to form enamines. This proceeds via:

-

Nucleophilic addition of the amine to the carbonyl group.

-

Proton transfer to form a carbinolamine intermediate.

-

Dehydration to generate an iminium ion.

Example Reaction:

N-Dealkylation of the Isobutyl Group

The isobutyl group undergoes palladium-catalyzed N-dealkylation to yield a primary amine. This transformation is critical for modifying pharmacokinetic properties :

Mechanism:

-

Coordination of Pd to the nitrogen lone pair.

-

C-H activation at the β-carbon of the isobutyl group.

-

Protonolysis to form an iminium intermediate.

Conditions:

Tosyl Group Displacement Reactions

The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring acts as a leaving group, enabling nucleophilic substitution:

| Reaction Type | Nucleophile | Conditions | Product |

|---|---|---|---|

| Hydrolysis | H₂O/OH⁻ | Acidic or basic | Pyrrolidin-2-ol derivative |

| Aminolysis | RNH₂ | Polar aprotic solvent | N-Substituted pyrrolidine |

| Thiolysis | RSH | THF, 60°C | Thioether-functionalized product |

Example:

This reaction retains the pyridine core while modifying the pyrrolidine moiety.

Acylation and Sulfonation of the Pyridinyl Amine

The secondary amine undergoes typical acylation and sulfonation reactions:

-

Acylation:

\text{R-COCl} + \text{Amine} \rightarrow \text{R-CO-NR'_2} + \text{HCl}Yields amides with enhanced stability.

-

Sulfonation:

\text{SO}_3\text{H} + \text{Amine} \rightarrow \text{Ar-SO}_2-\text{NR'_2}Produces sulfonamides for expanded bioactivity.

Preferred Reagents:

-

Acetyl chloride (acylation).

-

Sulfonic acid chlorides (sulfonation).

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring participates in electrophilic substitutions, though electron-withdrawing groups (e.g., tosyl) deactivate it. Directed ortho-metalation (DoM) strategies enable functionalization:

Example:

-

Lithiation at C-3 using LDA (Lithium Diisopropylamide).

Limitations:

-

Low reactivity due to deactivation by the tosylpyrrolidine group.

-

Substitutions favor meta/para positions relative to the amine .

Comparative Reactivity of Structural Analogues

Key structural features influence reaction outcomes:

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic Conditions: Tosyl group hydrolyzes slowly (t₁/₂ = 12 h at pH 2).

-

Basic Conditions: Accelerated hydrolysis (t₁/₂ = 30 min at pH 10).

-

Oxidative Stress: Resists degradation by cytochrome P450 enzymes due to steric shielding.

Scientific Research Applications

Biological Applications

Research into N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has indicated several promising applications:

-

Pharmacological Potential :

- Compounds with similar structures have demonstrated various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of functional groups in N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine suggests it may exhibit distinct pharmacological effects compared to related compounds .

- Anticancer Activity :

-

Anti-inflammatory Effects :

- In vitro studies have indicated that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential role in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for evaluating its therapeutic potential. Interaction studies are essential for elucidating its pharmacodynamics and pharmacokinetics.

Case Studies

Several case studies have highlighted the applications of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amines:

-

Tumor Growth Inhibition :

- In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to untreated controls.

- Safety and Toxicity Assessment :

Mechanism of Action

The mechanism of action of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with sterol 14-alpha demethylase (CYP51), inhibiting ergosterol biosynthesis in fungal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Molecular Formula : C₁₅H₂₅BN₂O₂

- Molecular Weight : 276.18 g/mol

- CAS No.: 1202805-25-1

- Key Differences :

- Replaces the tosylpyrrolidinyl group with a boronate ester (dioxaborolane).

- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in aryl-aryl bond formation.

- Lower molecular weight (276.18 vs. estimated >350 g/mol for the target compound) due to the absence of the sulfonyl and pyrrolidine moieties.

- Applications: Primarily used in synthetic organic chemistry for constructing biaryl systems.

Isopropyl-(5-nitro-pyridin-2-yl)-amine

- Molecular Formula : C₈H₁₁N₃O₂

- CAS No.: 26820-53-1

- Key Differences: Substitutes the tosylpyrrolidinyl group with a nitro (-NO₂) group and replaces the isobutylamine with an isopropylamine. The nitro group is strongly electron-withdrawing, altering the electronic profile of the pyridine ring. This enhances reactivity in reduction or nucleophilic substitution reactions. Lower steric hindrance compared to the tosylpyrrolidinyl-containing compound.

- Applications : Likely serves as a precursor for pharmaceuticals or agrochemicals, where nitro groups are intermediates for amine synthesis .

N-Isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Molecular Formula : C₁₅H₂₆BN₃O₂

- Molecular Weight : 291.20 g/mol

- CAS No.: 1015242-06-4

- Key Differences :

- Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.

- Contains both isobutyl and methyl groups on the amine, increasing steric bulk.

- The boronate ester at the 5-position retains cross-coupling utility but with altered electronic properties due to the pyrimidine scaffold.

- Applications: Potential use in kinase inhibitors or other therapeutics where heterocyclic diversity modulates target binding .

Comparative Physicochemical and Functional Analysis

Structural and Functional Implications

- Tosylpyrrolidinyl vs. Boronate Esters : The tosyl group in the target compound enhances stability and may participate in sulfonamide-based interactions in biological systems, whereas boronate esters prioritize synthetic versatility .

- Pyridine vs.

- Steric Effects : N-Methylation in the pyrimidine analog increases steric hindrance, which could reduce metabolic degradation in vivo .

Q & A

Q. What synthetic strategies are recommended for introducing the tosyl group onto the pyrrolidine ring in N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

Methodological Answer: The tosylation of pyrrolidine derivatives typically involves reacting the pyrrolidine nitrogen with tosyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine). For example, in related pyridine-pyrrolidine systems, tosylation is achieved in dichloromethane at 0–25°C with a TsCl/pyrrolidine molar ratio of 1.2:1 . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents. Confirm tosyl group incorporation using -NMR (aromatic proton signals at δ 7.3–7.8 ppm) and mass spectrometry (M + 155 Da for Ts group) .

Q. How can the stereochemistry of the pyrrolidine ring be resolved during synthesis?

Methodological Answer: Chiral resolution of the pyrrolidine intermediate can be achieved using chiral HPLC (e.g., Chiralpak® IC column) with a hexane/isopropanol mobile phase. Alternatively, asymmetric synthesis via catalytic hydrogenation of a pyrroline precursor with a chiral catalyst (e.g., Rhodium-(R)-BINAP) provides enantiomeric excess >90% . X-ray crystallography of intermediates (e.g., 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine) confirms stereochemical assignments by analyzing bond angles and torsion parameters (Table 1) .

Advanced Research Questions

Q. How does the conformation of the tosylated pyrrolidine ring influence biological activity in kinase inhibition assays?

Q. How should contradictory data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., enzyme vs. cell-based assays). Address this by:

- Orthogonal Assays: Confirm binding affinity using surface plasmon resonance (SPR) alongside enzymatic IC values.

- Metabolic Stability Checks: Assess compound stability in microsomal preparations (e.g., human liver microsomes, 1 mg/mL protein, NADPH regeneration system) to rule out false negatives due to rapid degradation .

- Molecular Docking: Use software like AutoDock Vina to simulate binding modes, prioritizing poses with hydrogen bonds to conserved kinase residues (e.g., hinge-region interactions) .

Methodological Notes

- Synthesis Optimization: For scale-up, replace column chromatography with recrystallization (e.g., ethanol/water) to improve yield (>85%) .

- SAR Studies: Introduce substituents at the pyridine 5-position (e.g., halogens, methyl) to evaluate electronic effects on kinase binding. Use Hammett σ values to predict activity trends .

- Data Reproducibility: Validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with published data for analogous compounds (e.g., 5-Bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.